molecular formula C14H24N2O6 B2918515 3-(Oxetan-3-yl)azetidine oxalate(2:1) CAS No. 1956369-40-6

3-(Oxetan-3-yl)azetidine oxalate(2:1)

Cat. No. B2918515
CAS RN: 1956369-40-6
M. Wt: 316.354
InChI Key: NSBLUUDIBPFTJQ-UHFFFAOYSA-N
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Description

“3-(Oxetan-3-yl)azetidine oxalate(2:1)” is a heterocyclic compound . It contains azetidine and oxetane rings . The oxetane ring structure is widespread in natural products and has been found to exhibit a number of biological activities .


Synthesis Analysis

The synthesis of new heterocyclic amino acid derivatives containing azetidine and oxetane rings was described in a paper . The starting (N-Boc-azetidin-3-ylidene)acetate was obtained from (N-Boc)azetidin-3-one by the DBU-catalysed Horner–Wadsworth–Emmons reaction, followed by aza-Michael addition with NH-heterocycles to yield the target functionalised 3-substituted 3-(acetoxymethyl)azetidines . Methyl 2-(oxetan-3-ylidene)acetate was obtained in a similar manner, which was further treated with various (N-Boc-cycloaminyl)amines to yield the target 3-substituted 3-(acetoxymethyl)oxetane compounds .


Molecular Structure Analysis

The molecular formula of “3-(Oxetan-3-yl)azetidine oxalate(2:1)” is C14H24N2O6 . It contains three types of rings: oxetane, azetidine, and oxalate .


Chemical Reactions Analysis

The synthesis and diversification of novel heterocyclic amino acid derivatives were achieved through the Suzuki–Miyaura cross-coupling from the corresponding brominated pyrazole–azetidine hybrid with boronic acids .


Physical And Chemical Properties Analysis

The molecular weight of “3-(Oxetan-3-yl)azetidine oxalate(2:1)” is 316.35 . The boiling point data is not available .

Scientific Research Applications

Synthesis of Heterocyclic Amino Acid Derivatives

The compound has been utilized in the synthesis of new heterocyclic amino acid derivatives through aza-Michael addition of NH-heterocycles with methyl 2-(azetidin- or oxetan-3-ylidene)acetates . This process is significant for the development of novel compounds with potential biological activities.

Medicinal Chemistry

In medicinal chemistry, azetidines and oxetanes are valued for their small, polar, and non-planar motifs . They serve as interesting surrogates for carbonyl-containing functional groups, which can lead to the development of new pharmaceuticals with improved stability and efficacy.

Synthesis of Ester Isosteres

The compound has been used in the synthesis of oxetane and azetidine ethers as ester isosteres . This is achieved by Brønsted acid-catalyzed alkylation of alcohols with 3-aryl-oxetanols and 3-aryl-azetidinols, which is a valuable method in drug design to modify the properties of pharmaceuticals.

Chemical Stability Studies

Research has shown that oxetane ethers demonstrate excellent chemical stability across a range of conditions . This stability is crucial for the development of compounds that need to withstand various environmental factors during storage and use.

Suzuki–Miyaura Cross-Coupling Reactions

The compound is involved in the Suzuki–Miyaura cross-coupling reactions to synthesize novel heterocyclic compounds . This reaction is a powerful tool in organic chemistry for creating new carbon-carbon bonds, which is fundamental in the synthesis of complex molecules.

Physicochemical and Metabolic Property Evaluation

Studies have been devoted to the synthesis and evaluation of the physicochemical and metabolic properties of δ-amino acid oxetane derivatives . Understanding these properties is essential for the development of drugs with favorable absorption, distribution, metabolism, and excretion (ADME) profiles.

properties

IUPAC Name

oxalic acid;3-(oxetan-3-yl)azetidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C6H11NO.C2H2O4/c2*1-5(2-7-1)6-3-8-4-6;3-1(4)2(5)6/h2*5-7H,1-4H2;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSBLUUDIBPFTJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)C2COC2.C1C(CN1)C2COC2.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Oxetan-3-yl)azetidine oxalate(2:1)

CAS RN

1956369-40-6
Record name bis(3-(oxetan-3-yl)azetidine) oxalate
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